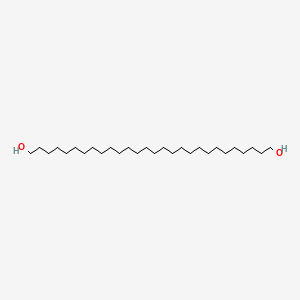

1,28-Octacosanediol

Beschreibung

1,28-Octacosanediol is a long-chain aliphatic diol with the molecular formula C₂₈H₅₈O₂ and a molecular weight of 426.44 g/mol . It features hydroxyl (-OH) groups at both terminal positions of a 28-carbon chain. This compound is classified under fatty alcohols (FOH) in lipid databases, specifically as FOH 28:0;O, indicating a saturated 28-carbon chain with two hydroxyl groups .

Eigenschaften

CAS-Nummer |

5848-11-3 |

|---|---|

Molekularformel |

C28H58O2 |

Molekulargewicht |

426.8 g/mol |

IUPAC-Name |

octacosane-1,28-diol |

InChI |

InChI=1S/C28H58O2/c29-27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30/h29-30H,1-28H2 |

InChI-Schlüssel |

MOGIDESHHYPDTP-UHFFFAOYSA-N |

Kanonische SMILES |

C(CCCCCCCCCCCCCCO)CCCCCCCCCCCCCO |

melting_point |

112.2 - 112.3 °C |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,28-Octacosanediol can be synthesized through various methods, including the reduction of corresponding fatty acids or esters. One common synthetic route involves the reduction of octacosanoic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of 1,28-Octacosanediol often involves the hydrogenation of octacosanoic acid or its derivatives. This process is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization to obtain high-purity 1,28-Octacosanediol .

Analyse Chemischer Reaktionen

Types of Reactions

1,28-Octacosanediol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be further reduced to form alkanes.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for halogenation reactions.

Major Products Formed

Oxidation: Octacosanoic acid or octacosanal.

Reduction: Octacosane.

Substitution: Octacosanyl chloride or octacosanyl bromide.

Wissenschaftliche Forschungsanwendungen

1,28-Octacosanediol has various applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of other long-chain compounds and polymers.

Biology: Studied for its role in cell membrane structure and function due to its amphiphilic nature.

Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its emollient properties

Wirkmechanismus

The mechanism of action of 1,28-Octacosanediol involves its interaction with cell membranes, where it can integrate into the lipid bilayer due to its long hydrophobic chain. This integration can affect membrane fluidity and permeability, influencing various cellular processes. Additionally, its hydroxyl groups can participate in hydrogen bonding, further stabilizing membrane structures .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues: Chain Length Variations

The Lipid Maps Structure Database (LMSD) lists several homologues of 1,28-Octacosanediol, differing in carbon chain length:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Hydroxyl Positions | Classification |

|---|---|---|---|---|

| 1,24-Tetracosanediol | C₂₄H₅₀O₂ | 370.38 | 1,24 | FOH 24:0;O |

| 1,26-Hexacosanediol | C₂₆H₅₄O₂ | 398.41 | 1,26 | FOH 26:0;O |

| 1,28-Octacosanediol | C₂₈H₅₈O₂ | 426.44 | 1,28 | FOH 28:0;O |

Key Findings :

- Chain Length and Physical Properties : Increasing chain length correlates with higher molecular weight and melting points. For example, 1,24-Tetracosanediol (24 carbons) has a molecular weight of 370.38 g/mol, whereas 1,28-Octacosanediol (28 carbons) is ~15% heavier. Longer chains enhance van der Waals interactions, leading to higher thermal stability but lower solubility in aqueous media .

- Hydrophobicity: The hydroxyl groups at both termini slightly mitigate the extreme hydrophobicity of the hydrocarbon backbone. However, solubility in water remains negligible for all three compounds due to their large nonpolar domains.

Functional Group Variations: Mono-ol vs. Diol

1,28-Octacosanediol can be contrasted with monohydric alcohols of similar chain length:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Hydroxyl Groups | CAS Number |

|---|---|---|---|---|

| 1-Octacosanol | C₂₈H₅₈O | 410.76 | 1 | 557-61-9 |

| 1,28-Octacosanediol | C₂₈H₅₈O₂ | 426.44 | 2 | N/A |

Key Findings :

- Applications: Mono-ols (e.g., 1-Octacosanol) are used in cosmetics and dietary supplements for their emollient properties, while diols like 1,28-Octacosanediol may serve as crosslinking agents in polymers or lipid bilayer modifiers .

Shorter-Chain Diols: Functional and Industrial Relevance

Shorter diols, such as 1,8-Octanediol derivatives, exhibit distinct properties due to reduced chain length and modified functional groups:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| 1,8-Octanediol, 1,8-bis(hexyloxy) | C₂₀H₄₂O₄ | 346.55 | Ether linkages, branched structure |

| 1,28-Octacosanediol | C₂₈H₅₈O₂ | 426.44 | Linear chain, terminal diol |

Key Findings :

- Solubility and Flexibility : Shorter chains (e.g., 1,8-Octanediol derivatives) with ether linkages exhibit greater solubility in organic solvents and flexibility, making them suitable for plasticizers or lubricants. In contrast, 1,28-Octacosanediol’s rigidity limits its utility in dynamic systems .

- Synthetic Applications : Shorter diols are preferred in polyurethane and polyester synthesis due to their lower viscosity and ease of processing, while long-chain diols like 1,28-Octacosanediol may be used in specialty coatings or waxes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.